8-Bromonaphthalen-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-Bromonaphthalen-1-amine is represented by the linear formula C10H8BrN . The compound has a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
8-Bromonaphthalen-1-amine is a solid substance . It has a molecular weight of 222.08 . The compound is soluble in water .Scientific Research Applications
Phosphorescence Sensors
- Application: 8-Bromonaphthalen-1-amine derivatives have been studied for their use in phosphorescence sensors. These compounds exhibit pH-controlled phosphorescence in aqueous solutions, with enhancements observed in the presence of β- and γ-cyclodextrins. This property makes them useful for proton monitoring and other sensing applications.
- References:
- Bissell, R. A., & Silva, A. P. (1991). Phosphorescent PET (photoinduced electron transfer) sensors. Journal of The Chemical Society, Chemical Communications. Link
- Application: This compound plays a role in the synthesis of various organic molecules. One study demonstrates its use in the palladium-catalyzed amination of aryl bromides under microwave conditions, enhancing yields significantly.
- References:
- Wang, T. C., Magnin, D., & Hamann, L. (2003). Palladium-catalyzed microwave-assisted amination. Organic letters. Link
- Application: Derivatives of 8-Bromonaphthalen-1-amine are used in the synthesis of DNA-binding fluorophores. These derivatives are employed for staining various cellular targets, indicating their potential in biophotonics and membrane staining.
- References:
- Kingsbury, J. S., et al. (2019). Derivatives of DANPY. ACS Omega. Link
Safety And Hazards
Future Directions
While specific future directions for 8-Bromonaphthalen-1-amine are not available, it’s worth noting that the compound has been used in research . For example, it was obtained by slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by addition of aqueous ammonia .
Relevant Papers The compound has been mentioned in several papers . For instance, it was discussed in a study published in Acta Crystallographica . Another paper from the University of St Andrews Research Portal also mentioned the compound .
properties
IUPAC Name |
8-bromonaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCNFNWFJYIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346612 | |
Record name | 1-Amino-8-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromonaphthalen-1-amine | |
CAS RN |
62456-34-2 | |
Record name | 8-Bromo-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62456-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-8-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromonaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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